molecular formula C22H27NO3 B4532819 N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide

N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B4532819
M. Wt: 353.5 g/mol
InChI Key: SSRLMTRULOWHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyran carboxamides and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
2. Anticancer activity: this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
3. Neuroprotective activity: This compound has been found to reduce oxidative stress and inflammation in the brain, which may help to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, which is important for reproducibility in lab experiments.
2. Interesting biochemical and physiological effects: this compound exhibits interesting biochemical and physiological effects, making it a promising compound for various research fields.
Some of the limitations of this compound include:
1. Limited research: There is limited research on the mechanism of action and potential applications of this compound, which may limit its use in certain research fields.
2. Cost: The synthesis of this compound can be expensive, which may limit its use in some research labs.

Future Directions

There are several future directions for the research of N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide. Some of these directions include:
1. Further elucidation of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
2. In vivo studies: More in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the potential therapeutic applications of this compound in humans.
4. Structural modifications: Structural modifications of this compound may lead to the development of more potent and selective compounds with improved efficacy and safety profiles.
Conclusion:
This compound is a promising compound for various research fields. It exhibits interesting biochemical and physiological effects, making it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

N-(4-methoxybenzyl)-N-(3-methylbenzyl)tetrahydro-2H-pyran-4-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for various research fields. Some of the research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: This compound has also been studied for its potential anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
3. Neuroprotective activity: this compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-[(3-methylphenyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17-4-3-5-19(14-17)16-23(22(24)20-10-12-26-13-11-20)15-18-6-8-21(25-2)9-7-18/h3-9,14,20H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRLMTRULOWHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC2=CC=C(C=C2)OC)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.